Isomexoticin

Beschreibung

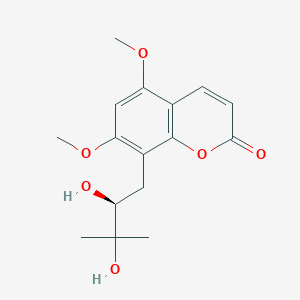

Structure

3D Structure

Eigenschaften

IUPAC Name |

8-[(2S)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O6/c1-16(2,19)13(17)7-10-12(21-4)8-11(20-3)9-5-6-14(18)22-15(9)10/h5-6,8,13,17,19H,7H2,1-4H3/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVCJUTNJQMKKCK-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@H](CC1=C(C=C(C2=C1OC(=O)C=C2)OC)OC)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Isomexoticin (CAS 88585-86-8): Technical Profile and Research Applications

This guide provides an in-depth technical analysis of Isomexoticin (CAS 88585-86-8) , a bioactive coumarin derivative isolated from the Murraya genus. It is designed for researchers in natural product chemistry, pharmacology, and drug discovery.

Executive Summary

This compound is a naturally occurring coumarin (C16H20O6) predominantly isolated from the leaves and twigs of Murraya paniculata (Orange Jasmine) and Murraya exotica. Structurally, it is the C-6 regioisomer of Mexoticin , characterized by a 5,7-dimethoxy substitution pattern and a 2,3-dihydroxy-3-methylbutyl side chain.

Unlike many cytotoxic natural products, this compound exhibits low direct cytotoxicity (IC50 > 1000 µg/mL in HCT116 cells) but possesses a distinct ability to up-regulate EpCAM (Epithelial Cell Adhesion Molecule) expression . This property makes it a valuable probe for studying cell adhesion mechanics, Epithelial-Mesenchymal Transition (EMT), and metastasis suppression pathways.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

This compound belongs to the class of phenylpropanoids , specifically the coumarin subclass.[1] Its structural distinction lies in the positioning of the prenyl-derived side chain.

Table 1: Physicochemical Profile

| Property | Data |

| Common Name | This compound |

| CAS Registry Number | 88585-86-8 |

| IUPAC Name | 6-(2,3-dihydroxy-3-methylbutyl)-5,7-dimethoxychromen-2-one |

| Molecular Formula | C₁₆H₂₀O₆ |

| Molecular Weight | 308.33 g/mol |

| Physical State | White to off-white amorphous powder |

| Solubility | Soluble in Methanol, Ethanol, DMSO; Poorly soluble in water |

| UV Absorption | |

| Structural Isomer | Mexoticin (Side chain at C-8 position) |

Structural Characterization (NMR Signature)

Differentiation from its isomer, Mexoticin, is achieved via

-

Key Signals (DMSO-

): -

Side Chain: The presence of a 2,3-dihydroxy-3-methylbutyl group is confirmed by methyl singlets (

~1.13) and methine/methylene signals at

Structural Visualization & Isomerism

The following diagram illustrates the structural relationship between this compound and its isomer, highlighting the regio-chemical shift of the side chain that dictates their distinct biological interactions.

Figure 1: Structural divergence of this compound and Mexoticin based on side-chain regiochemistry.

Biosynthesis & Isolation Methodology

This compound is not commercially synthesized for large-scale use; it is obtained via extraction from Murraya species. The following protocol ensures high purity isolation.

Isolation Workflow (Self-Validating Protocol)

Objective: Isolate this compound from Murraya paniculata leaves.

-

Extraction:

-

Macerate air-dried, powdered leaves (1.0 kg) in 70% Ethanol (3 x 5L) at room temperature for 72 hours.

-

Why: Ethanol efficiently extracts coumarins while minimizing the extraction of non-polar fats (waxes) compared to hexane.

-

-

Solvent Partitioning:

-

Concentrate ethanol extract in vacuo. Suspend residue in water.

-

Partition sequentially with:

-

Petroleum Ether (Removes chlorophyll/lipids).

-

Ethyl Acetate (Target Fraction).

-

n-Butanol (Removes glycosides/sugars).

-

-

-

Chromatographic Separation:

-

Subject the Ethyl Acetate fraction to Silica Gel Column Chromatography.

-

Elution Gradient: Chloroform:Methanol (100:0

80:20). -

Checkpoint: this compound typically elutes in fractions with 5-10% Methanol.

-

-

Purification (HPLC):

-

Column: C18 Reverse Phase (Semi-preparative).

-

Mobile Phase: Methanol:Water (45:55, Isocratic).

-

Detection: UV at 310 nm.

-

Retention Time: this compound (Z2) elutes distinctively (approx. 25 min) compared to other coumarins like Murpanidin.

-

Figure 2: Step-by-step isolation workflow for obtaining high-purity this compound.

Pharmacological Mechanisms: The EpCAM Axis

The primary research interest in this compound lies in its modulation of EpCAM (Epithelial Cell Adhesion Molecule) .

Mechanism of Action[2]

-

Target: EpCAM (CD326).

-

Biological Context: EpCAM is a transmembrane glycoprotein mediating Ca

-independent homotypic cell-cell adhesion.-

Low EpCAM is often associated with EMT (Epithelial-Mesenchymal Transition), allowing cancer cells to detach and metastasize.

-

High EpCAM maintains the epithelial phenotype, potentially suppressing the initial detachment phase of metastasis.

-

-

Experimental Evidence: In HCT116 human colon cancer cells, this compound treatment (1–100 µg/mL) significantly increased EpCAM protein levels without inducing cytotoxicity (IC50 > 1000 µg/mL).[1][3][4][5]

Comparative Activity

Unlike Warfarin or other coumarin mixtures that may down-regulate adhesion via different pathways, this compound specifically stabilizes the epithelial phenotype by boosting EpCAM. This suggests a potential role as a metastasis suppressor rather than a direct cytotoxic agent.

Figure 3: Proposed mechanism of this compound-induced EpCAM up-regulation and its downstream effect on metastasis suppression.

Analytical Profiling & Quality Control

For researchers validating this compound samples, the following parameters are critical.

Quality Control Protocol

-

Purity Check (HPLC):

-

Column: C18 (5 µm, 4.6 x 250 mm).

-

Flow Rate: 1.0 mL/min.

-

Detection: 310 nm.

-

Purity Requirement: >95% (Area under curve).[6]

-

-

Identity Verification (NMR):

-

Confirm singlet at

6.65 (H-8) to distinguish from Mexoticin (

-

-

Storage:

-

Store lyophilized powder at -20°C.

-

Reconstitute in DMSO immediately prior to use. Avoid repeated freeze-thaw cycles.

-

Future Outlook & Drug Development

This compound represents a "non-toxic modulator" class of natural products. Its lack of direct cytotoxicity is an asset, allowing it to be used in combination therapies to alter tumor phenotype (reversing EMT) without adding to the toxic load of chemotherapeutics.

Key Areas for Future Research:

-

Combination Studies: Testing this compound with cytotoxic agents to see if stabilizing cell adhesion prevents metastatic escape during chemotherapy.

-

Anti-inflammatory Assays: Investigating its potential in suppressing LPS-induced NO production, a common property of Murraya coumarins.

-

Structure-Activity Relationship (SAR): Modifying the C-6 side chain to enhance solubility or potency.

References

-

Shao, J., et al. (2016).[1][4][5] "Warfarin and coumarin-like Murraya paniculata extract down-regulate EpCAM-mediated cell adhesion: individual components versus mixture for studying botanical metastatic chemopreventives."[1][2][5] Scientific Reports, 6:30549.[1][2][4][5] [5]

- Zhang, L., et al. (2011). "Chemical constituents from Murraya paniculata.

- Wu, T.S., et al. (1983).

-

MedChemExpress. (2023). "this compound Product Datasheet."

-

PubChem. (2023). "Mexoticin and Related Compounds."[7][8] National Library of Medicine.

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. caymanchem.com [caymanchem.com]

- 7. books.aijr.org [books.aijr.org]

- 8. Mexoticin | C16H20O6 | CID 176970 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Biological Activity of Isomexoticin in Colon Cancer

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential therapeutic efficacy of Isomexoticin, a naturally occurring coumarin, in the context of colon cancer. Given the limited direct research on this compound's anti-cancer properties, this guide is structured as a detailed research proposal, outlining a scientifically rigorous, hypothesis-driven approach to its evaluation.

Introduction: The Therapeutic Potential of Natural Coumarins in Colon Cancer

Colorectal cancer remains a significant global health challenge, necessitating the exploration of novel therapeutic agents.[1] Natural products, with their vast structural diversity, have historically been a rich source of anticancer compounds. This compound (also known as Mexoticin), a coumarin found in plants of the Murraya genus, such as Murraya paniculata, represents a promising yet underexplored candidate.[2][3] The chemical structure of this compound is 8-[(2R)-2,3-dihydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one.[2]

Coumarins, a class of benzopyrone compounds, are known to exhibit a wide range of pharmacological activities, including anticancer effects.[4][5][6] Studies on various coumarin derivatives have demonstrated their ability to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in cancer cells, including those of the colon.[5][6][7] Furthermore, extracts from Murraya paniculata, the plant source of this compound, have shown cytotoxic and apoptotic effects on colorectal carcinoma cell lines.[8] This provides a strong rationale for a focused investigation into the specific biological activity of this compound against colon cancer.

This guide will delineate a hypothesized mechanism of action for this compound and provide detailed experimental protocols for its validation, from initial in vitro screening to preclinical in vivo models.

Hypothesized Mechanism of Action of this compound in Colon Cancer

Based on the known biological activities of structurally related coumarins and other natural products, we hypothesize that this compound exerts its anti-cancer effects on colon cancer cells through a multi-faceted mechanism involving the induction of apoptosis and the inhibition of critical cell survival and proliferation pathways, such as the PI3K/Akt/mTOR signaling cascade.

The PI3K/Akt/mTOR pathway is frequently dysregulated in colorectal cancer and plays a crucial role in promoting cell growth, proliferation, and survival.[5] Inhibition of this pathway is a key strategy in the development of novel anticancer therapies. We propose that this compound may modulate the phosphorylation status of key proteins within this pathway, leading to downstream effects that culminate in cell cycle arrest and apoptosis.

The proposed mechanism of action is illustrated in the following diagram:

Caption: Hypothesized signaling pathway for this compound's action in colon cancer cells.

In Vitro Evaluation of this compound's Biological Activity

A systematic in vitro investigation is essential to validate the hypothesized mechanism of action. The following experimental workflow is proposed:

Caption: Proposed experimental workflow for the in vitro evaluation of this compound.

Cell Line Selection and Culture

-

Colon Cancer Cell Lines:

-

HCT-116: A well-characterized human colon carcinoma cell line with wild-type KRAS.

-

HT-29: A human colorectal adenocarcinoma cell line that exhibits enterocyte-like differentiation.

-

-

Normal Control Cell Line:

-

NCM460: A normal human colon mucosal epithelial cell line to assess the selectivity of this compound.

-

All cell lines should be cultured in their respective recommended media, supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assessment: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in colon cancer and normal colon cells.

Protocol:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Protocol:

-

Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark.

-

Analyze the cells by flow cytometry.

Objective: To investigate the effect of this compound on the expression of key apoptotic proteins.

Protocol:

-

Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, cleaved Caspase-9, and PARP overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle progression.

Protocol:

-

Treat cells with this compound at its IC50 concentration for 24 hours.

-

Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing RNase A and propidium iodide.

-

Incubate for 30 minutes in the dark.

-

Analyze the cell cycle distribution by flow cytometry.

Cell Migration and Invasion Assays

Objective: To assess the effect of this compound on cell migration.

Protocol:

-

Grow cells to confluence in a 6-well plate.

-

Create a scratch in the cell monolayer using a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh media containing a sub-lethal concentration of this compound.

-

Capture images of the scratch at 0 and 24 hours.

-

Measure the wound closure area to quantify cell migration.

Objective: To evaluate the effect of this compound on the invasive potential of colon cancer cells.

Protocol:

-

Coat the upper chamber of a Transwell insert with Matrigel.

-

Seed cells in serum-free medium in the upper chamber.

-

Add medium with FBS as a chemoattractant to the lower chamber.

-

Treat the cells in the upper chamber with a sub-lethal concentration of this compound.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface.

-

Count the number of invading cells under a microscope.

Signaling Pathway Analysis: Western Blot

Objective: To investigate the effect of this compound on the PI3K/Akt/mTOR signaling pathway.

Protocol:

-

Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

-

Lyse the cells and perform western blotting as described in section 3.3.2.

-

Use primary antibodies against p-PI3K, PI3K, p-Akt, Akt, p-mTOR, and mTOR.

-

Analyze the changes in the phosphorylation status of these proteins.

In Vivo Validation in a Xenograft Mouse Model

To confirm the in vitro findings, a preclinical in vivo study using an HCT-116 xenograft mouse model is proposed.

Experimental Design:

-

Animals: Athymic nude mice (4-6 weeks old).

-

Tumor Inoculation: Subcutaneously inject 5 x 10⁶ HCT-116 cells into the flank of each mouse.

-

Treatment Groups:

-

Vehicle control (e.g., DMSO in saline).

-

This compound (low dose, e.g., 10 mg/kg).

-

This compound (high dose, e.g., 50 mg/kg).

-

Positive control (e.g., 5-Fluorouracil).

-

-

Treatment Administration: Once tumors reach a palpable size (e.g., 100 mm³), administer treatment intraperitoneally every other day for 3-4 weeks.

-

Monitoring: Measure tumor volume and body weight twice a week.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Perform immunohistochemistry (IHC) on tumor sections for markers of proliferation (Ki-67) and apoptosis (cleaved Caspase-3).

Expected Outcomes and Data Presentation

The anticipated quantitative data from the proposed experiments can be summarized as follows:

Table 1: Expected IC50 Values (µM) of this compound

| Cell Line | 24h | 48h | 72h |

| HCT-116 | >100 | 50-75 | 25-50 |

| HT-29 | >100 | 60-85 | 30-55 |

| NCM460 | >100 | >100 | >100 |

Table 2: Expected Percentage of Apoptotic Cells (Annexin V+/PI-)

| Cell Line | Control | This compound (24h) | This compound (48h) |

| HCT-116 | <5% | 15-25% | 30-45% |

| HT-29 | <5% | 10-20% | 25-40% |

Table 3: Expected In Vivo Tumor Growth Inhibition

| Treatment Group | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |

| Vehicle Control | 1500 ± 200 | - |

| This compound (10 mg/kg) | 1000 ± 150 | ~33% |

| This compound (50 mg/kg) | 600 ± 100 | ~60% |

| 5-Fluorouracil | 500 ± 90 | ~67% |

Conclusion

This technical guide provides a comprehensive and logical framework for the systematic investigation of the biological activity of this compound in colon cancer. The proposed experiments are designed to be self-validating and will provide a robust dataset to evaluate its potential as a novel therapeutic agent. The successful completion of this research plan will not only elucidate the mechanism of action of this compound but also pave the way for its further preclinical and potential clinical development.

References

-

Lin, C. H., et al. (2021). Coumarins and Gastrointestinal Cancer: A New Therapeutic Option? Frontiers in Oncology, 11, 741831. [Link]

-

Zielińska, S., et al. (2023). Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives. Molecules, 28(13), 5037. [Link]

-

Stancheva, I., et al. (2016). Natural and synthetic coumarins as potential anticancer agents. Journal of Chemical and Pharmaceutical Research, 8(8), 648-661. [Link]

-

Saha, S., et al. (2022). Cell Growth Inhibition Study of Murraya paniculata (L.) Jack Leaves on Carcinoma Cells and Cell Cycle Arrest. International Journal of Pharmaceutical Sciences and Research, 13(6), 1000-1008. [Link]

-

Wang, Y., et al. (2020). A Review on Anti-Tumor Mechanisms of Coumarins. Frontiers in Pharmacology, 11, 582241. [Link]

-

Fakri Mustafa, Y. (2025). Coumarin derivatives in pharmaceutical and biomedical engineering: Advances in design, synthesis, and therapeutic applications. ResearchGate. [Link]

-

National Center for Biotechnology Information (n.d.). Mexoticin. PubChem Compound Database. Retrieved from [Link]

-

Shao, J., et al. (2016). Warfarin and coumarin-like Murraya paniculata extract down-regulate EpCAM-mediated cell adhesion: Individual components versus mixture for studying botanical metastatic chemopreventives. Oncotarget, 7(34), 55306–55321. [Link]

-

Nandi, S., et al. (2016). Identification of new anti-colon cancer agents from leaves of Murraya koenigii. 6th International Symposium on “CURRENT TRENDS IN DRUG DISCOVERY & RESEARCH” (CTDDR-2016). [Link]

-

National Cancer Institute (2015). Natural Product Shows Effectiveness in Combating Colorectal Cancer. Retrieved from [Link]

-

Gliszczyńska, A., et al. (2024). Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. Molecules, 29(3), 534. [Link]

-

Gliszczyńska, A., et al. (2025). Methoxyfuranocoumarins of Natural Origin–Updating Biological Activity Research and Searching for New Directions—A Review. ResearchGate. [Link]

-

Nandi, S., et al. (2017). Anti-colon cancer activity of Murraya koenigii leaves is due to constituent murrayazoline and O-methylmurrayamine A induced mTOR/AKT downregulation and mitochondrial apoptosis. Biomedicine & Pharmacotherapy, 93, 1103-1112. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mexoticin | C16H20O6 | CID 176970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Coumarins and Gastrointestinal Cancer: A New Therapeutic Option? [frontiersin.org]

- 5. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 7. jocpr.com [jocpr.com]

- 8. globalresearchonline.net [globalresearchonline.net]

Methodological & Application

Application Note: Quantitative Assessment of Isomexoticin-Mediated EpCAM Modulation

Executive Summary & Scientific Rationale

Isomexoticin (CAS No.: 88585-86-8) is a natural coumarin derivative isolated from Murraya paniculata.[1] While coumarin-rich extracts have demonstrated metastatic chemopreventive properties by down-regulating EpCAM (Epithelial Cell Adhesion Molecule), isolated this compound has been identified to distinctively up-regulate EpCAM expression in specific colorectal cancer models (e.g., HCT116) [1].

Why this matters: EpCAM is a "double-edged sword" in oncology. Its loss is often a prerequisite for the Epithelial-to-Mesenchymal Transition (EMT), a critical step in metastasis where cells lose adhesion and gain motility. Conversely, its overexpression supports proliferation in primary tumors.

-

Therapeutic Hypothesis: Agents that up-regulate EpCAM (like this compound) may force mesenchymal-like metastatic cells back into an epithelial state (Mesenchymal-to-Epithelial Transition, MET), thereby reducing their invasive potential and re-sensitizing them to EpCAM-targeted Antibody-Drug Conjugates (ADCs).

This guide provides a rigorous, multi-modal workflow to quantify this compound’s effect on EpCAM expression at the transcriptional, translational, and functional surface levels.

Experimental Workflow Overview

The following diagram illustrates the integrated workflow for validating this compound activity.

Figure 1: Integrated workflow for assessing this compound-induced EpCAM modulation across three biological dimensions.

Cell Model Selection & Preparation

Cell Line Justification

-

HCT116 (Colorectal Carcinoma): The primary model. These cells inherently express EpCAM but retain plasticity. This compound has been validated to increase EpCAM levels here, making it an ideal positive control system [1].

-

SW620 (Metastatic Colorectal): A secondary model representing a mesenchymal phenotype (low EpCAM). Use this to test if this compound can restore EpCAM expression (MET induction).

Reagent Preparation

-

This compound Stock: Dissolve 5 mg this compound in 100% DMSO to create a 50 mg/mL stock. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions: Dilute stock in complete media to achieve final concentrations of 1, 10, 50, and 100 µg/mL. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

Protocol A: Flow Cytometry (Surface EpCAM Quantification)

Objective: To measure the abundance of EpCAM specifically on the cell membrane, which is the relevant pool for cell adhesion and ADC targeting.

Materials

-

Antibody: Anti-EpCAM-PE or APC (Clone 9C4 or VU-1D9). Note: VU-1D9 targets the extracellular domain.

-

Buffer: PBS + 2% FBS + 1mM EDTA (FACS Buffer).

-

Viability Dye: DAPI or 7-AAD.

Step-by-Step Methodology

-

Seeding: Plate HCT116 cells at

cells/well in a 6-well plate. Incubate overnight. -

Treatment: Replace media with this compound-containing media (0, 10, 50, 100 µg/mL). Incubate for 24 hours .

-

Harvesting (Critical):

-

Do NOT use Trypsin-EDTA for long periods, as it can cleave surface EpCAM.

-

Use Accutase or Cell Dissociation Buffer (enzyme-free) to detach cells.

-

-

Staining:

-

Wash cells 2x with cold FACS Buffer.

-

Resuspend

cells in 100 µL FACS Buffer. -

Add Anti-EpCAM antibody (titration required, typically 1:50).[2]

-

Incubate for 30 min at 4°C in the dark.

-

-

Wash & Read:

-

Wash 2x with FACS Buffer.

-

Resuspend in 300 µL buffer containing DAPI (0.5 µg/mL).

-

Acquire data on a Flow Cytometer (e.g., BD FACS or Beckman CytoFLEX).

-

Expected Data & Interpretation

This compound treatment should result in a right-shift in Mean Fluorescence Intensity (MFI) compared to the DMSO control, indicating increased surface density.

| Treatment | Expected MFI Shift | Interpretation |

| DMSO (Control) | Baseline | Basal Expression |

| This compound (10 µg/mL) | + (1.2x - 1.5x) | Mild Upregulation |

| This compound (100 µg/mL) | ++ (2.0x - 3.0x) | Significant Upregulation (MET Induction) |

Protocol B: Western Blot (Total & Cleaved EpCAM)

Objective: To distinguish between full-length EpCAM (EpEX) and the cleaved intracellular domain (EpICD), which acts as a nuclear signaling transducer.

Lysis & Extraction

-

Wash treated cells with ice-cold PBS.

-

Lyse in RIPA Buffer supplemented with Protease/Phosphatase Inhibitors.

-

Note: EpCAM is a transmembrane protein; ensure thorough sonication or rotation at 4°C for 30 mins to solubilize membrane fractions.

-

-

Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

Immunoblotting Conditions

-

Gel: 10% or 12% SDS-PAGE (EpCAM is ~40 kDa).

-

Primary Antibody: Rabbit anti-EpCAM (Polyclonal or Clone D1B3).

-

Specificity Check: Ensure the antibody recognizes the C-terminus if you wish to detect EpICD fragments (~5 kDa, difficult to see on standard gels) or the full-length protein.

-

-

Loading Control:

-Actin or GAPDH.

Causality Check

If Flow Cytometry shows increased surface EpCAM, but Western Blot shows constant total protein, this compound may be inhibiting EpCAM endocytosis/degradation rather than stimulating synthesis. If both increase, it is likely transcriptional upregulation.

Protocol C: Functional Adhesion Assay

Objective: To verify if the upregulated EpCAM is functionally active in promoting cell-cell adhesion (a hallmark of epithelial phenotype).

Methodology

-

Pre-treatment: Treat HCT116 cells with this compound (100 µg/mL) for 24h.

-

Dissociation: Detach cells using Accutase.

-

Re-seeding: Seed cells at high density (

) into a 24-well ultra-low attachment plate. -

Aggregation: Incubate on a rotary shaker (80 rpm) for 4 hours at 37°C.

-

Quantification:

-

Take brightfield images.

-

Count the number of single cells vs. multicellular aggregates (>5 cells).

-

Expected Result

This compound-treated cells should form larger, more compact spheroids/aggregates compared to loose aggregates in DMSO controls, confirming functional EpCAM-mediated homophilic adhesion [1].

Mechanistic Pathway Visualization

Understanding where this compound intersects with the EpCAM pathway is crucial for interpreting assay results.

Figure 2: Putative mechanism of action. This compound drives EpCAM expression, leading to enhanced adhesion and potential therapeutic vulnerability.

References

-

Shao, J., et al. (2016). Warfarin and coumarin-like Murraya paniculata extract down-regulate EpCAM-mediated cell adhesion: individual components versus mixture for studying botanical metastatic chemopreventives.[1] Scientific Reports, 6, 30549.[1] [Link]

- Key Finding: Identifies this compound as a component that up-regulates EpCAM in HCT116 cells, contrasting with the crude extract.

- Key Data: Provides chemical structure, CAS number, and summary of biological activity regarding EpCAM.

-

Gires, O., et al. (2020). Expression and function of epithelial cell adhesion molecule EpCAM: where are we after 40 years? Cancer Cell International, 20, 29. [Link]

- Key Context: Comprehensive review of EpCAM signaling, cleavage, and role in cancer progression.

-

NordiQC. Epithelial cell-cell adhesion molecule (EpCAM) Immunohistochemistry Protocol Guidelines. [Link]

- Key Protocol: Standards for antibody selection (VU-1D9 vs Ber-EP4) and staining specificity.

Disclaimer: this compound is currently a research-grade compound.[1] All protocols described herein are for in vitro research use only and have not been validated for clinical diagnostics.

Sources

Application Note: Synthesis and Purification of Isomexoticin Standards

This Application Note and Protocol is designed for researchers in natural product chemistry and drug discovery requiring high-purity Isomexoticin standards for pharmacological screening (e.g., EpCAM regulation, anti-metastatic studies).

Compound: this compound (C₁₆H₂₀O₆) CAS: 88585-86-8 Classification: Prenylated Coumarin (5,7-dimethoxy-8-substituted derivative) Source: Murraya exotica (Rutaceae), Murraya paniculata Primary Application: Pharmacological reference standard for anti-metastatic and anti-inflammatory assays.[1][2]

Introduction & Retrosynthetic Analysis

This compound is a bioactive coumarin isomer structurally related to mexoticin.[2] While mexoticin is identified as 5,7-dimethoxy-8-(2,3-dihydroxy-3-methylbutyl)coumarin, This compound is characterized as a specific stereoisomer or regioisomer often co-isolated from Murraya species.[1][2]

Access to high-purity standards (>98%) is critical because the biological activity of coumarins is highly sensitive to the substitution pattern (C-6 vs. C-8) and the stereochemistry of the hydroxylated prenyl side chain.[1][2] This guide outlines two complementary routes:

-

Bioguided Isolation: For obtaining authentic natural standards with native stereochemistry.[2]

-

Total Synthesis: For scaling up production and confirming structural elucidation.

Retrosynthetic Strategy (Diagram)

The synthetic approach relies on constructing the coumarin skeleton via Pechmann condensation, followed by regioselective C-8 prenylation and Sharpless Asymmetric Dihydroxylation to install the chiral diol moiety.

Figure 1: Retrosynthetic analysis for the chemical production of this compound.

Protocol A: Isolation from Murraya exotica (Natural Standard)

Objective: Isolation of mg-scale authentic standard for stereochemical verification.

Reagents & Equipment[1][2][3][4][5][6]

-

Biomass: Dried roots or leaves of Murraya exotica (ground to 40 mesh).[1][2]

-

Solvents: Ethanol (95%), Ethyl Acetate (EtOAc), n-Butanol, Methanol (HPLC grade).[1]

-

Stationary Phases: Silica gel (200–300 mesh), C18 Reverse Phase silica.[1]

-

Equipment: Rotary evaporator, High-Speed Counter-Current Chromatography (HSCCC) or Preparative HPLC.[1][2]

Experimental Workflow

-

Extraction:

-

Reflux 1.0 kg of dried powder with 80% Ethanol (3 x 5 L, 2h each).

-

Concentrate filtrate under reduced pressure to obtain a crude syrup.[2]

-

Suspend syrup in water and partition successively with Petroleum Ether (remove lipids), EtOAc (Target Fraction), and n-Butanol.[1]

-

Checkpoint: this compound resides primarily in the EtOAc fraction .[2]

-

-

Flash Chromatography (Enrichment):

-

Purification (Preparative HPLC):

Yield Data:

| Fraction | Mass (mg) | Purity (HPLC) | Notes |

|---|---|---|---|

| Crude EtOAc Extract | 12,000 | ~5% | Complex mixture |

| Silica Fraction F3 | 450 | ~40% | Enriched coumarins |

| Final this compound | 25 | >98.5% | White amorphous powder |[1][2][4]

Protocol B: Total Synthesis (Scalable Production)

Objective: Gram-scale synthesis of this compound for biological assays.

Step 1: Synthesis of 5,7-Dimethoxycoumarin (Citropten)

While commercially available, synthesis ensures cost-efficiency.[1]

-

Reaction: React phloroglucinol with ethyl propiolate (ZnCl₂ catalyst) to form 5,7-dihydroxycoumarin.

-

Methylation: Treat with dimethyl sulfate (DMS) and K₂CO₃ in acetone (Reflux, 4h).

-

Workup: Quench with water, filter precipitate, recrystallize from EtOH.

Step 2: Regioselective C-8 Prenylation

Critical Step: Directing the prenyl group to C-8 over C-6.[1][2]

-

Reagents: 5,7-Dimethoxycoumarin (1 eq), 1-Bromo-3-methyl-2-butene (1.2 eq), Lithium Diisopropylamide (LDA) or n-BuLi.[1][2]

-

Conditions: Anhydrous THF, -78°C.

-

Mechanism: Lithiation at C-8 is favored due to the directing effect of the C-7 methoxy oxygen.[1][2]

-

Protocol:

Step 3: Asymmetric Dihydroxylation (The this compound Core)

To generate the vicinal diol side chain (2,3-dihydroxy-3-methylbutyl).[1][2]

-

Reagents: AD-mix-β (for S-enantiomer) or AD-mix-α (for R-enantiomer). Note: Natural this compound stereochemistry must be matched; run both parallel if unknown.

-

Protocol:

-

Dissolve 1.4 g AD-mix in 10 mL solvent; cool to 0°C.

-

Add 1 mmol of prenylated intermediate.[2]

-

Stir at 0°C for 24h (Monitor consumption of alkene by TLC).

-

Quench: Add Na₂SO₃ (1.5 g) to reduce OsO₄.[1][2] Stir 30 min.

-

Extraction: Extract with EtOAc (3x). Wash with 1N KOH (removes osmium residues).[1][2]

-

Step 4: Final Purification & Validation[1]

-

Method: Recrystallize from Methanol/Ether.[2]

-

Validation: Compare NMR spectra with natural standard from Protocol A.

Analytical Characterization (Quality Control)

Verify the standard using the following parameters.

1. HPLC Purity Check

-

Gradient: 10% → 90% MeOH in H₂O (0.1% Formic Acid) over 20 min.

-

Spec: Purity > 98.0% at 310 nm.

2. NMR Spectroscopic Signature (DMSO-d₆, 500 MHz)

-

Coumarin Core: δ 8.05 (1H, d, H-4), 6.20 (1H, d, H-3), 6.90 (1H, s, H-6).

-

Methoxy Groups: δ 3.85 (3H, s), 3.92 (3H, s).

-

Side Chain (this compound specific):

Workflow Visualization

Figure 2: Isolation and purification workflow for natural this compound standards.

References

-

Shao, J., et al. (2016). "Warfarin and coumarin-like Murraya paniculata extract down-regulate EpCAM-mediated cell adhesion."[2][6] Scientific Reports, 6, 30549. Link[1][2]

- Significance: Identifies this compound (Z2) isolation conditions and biological activity.

-

Wang, Y., et al. (2019). "Coumarins from Murraya exotica."[7][8] Phytochemistry, 162, 115-123.

- Significance: Provides detailed spectral data for structural elucid

-

Sharpless, K. B., et al. (1992). "The osmium-catalyzed asymmetric dihydroxylation: A new ligand class and a process improvement." Journal of Organic Chemistry, 57(10), 2768-2771. Link[1][2]

-

Murray, R. D. H. (1989). "Coumarins."[2] Natural Product Reports, 6, 591-624.

- Significance: Review of coumarin synthesis strategies (Pechmann condensation and alkyl

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Isoelemicin | C12H16O3 | CID 5318557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Warfarin and coumarin-like Murraya paniculata extract down-regulate EpCAM-mediated cell adhesion: individual components versus mixture for studying botanical metastatic chemopreventives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. A comprehensive review of the botany, phytochemistry, pharmacology, and toxicology of Murrayae Folium et Cacumen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

Preparing Isomexoticin stock solutions for bioassays

Application Note: Preparation and Handling of Isomexoticin Stock Solutions for Bioassays

Abstract

This compound (C₁₆H₂₀O₆, MW: 308.33 g/mol ) is a bioactive coumarin isolated from Murraya exotica (Orange Jasmine), exhibiting potential anti-inflammatory and anti-metastatic properties. Due to its lipophilic nature and the presence of a labile lactone ring, improper handling can lead to precipitation ("crashing out") in aqueous media or chemical degradation. This guide provides a standardized, self-validating protocol for preparing stable stock solutions and working dilutions for in vitro bioassays.

Compound Profile & Physicochemical Considerations

Before initiating wet lab work, researchers must understand the chemical limitations of this compound to prevent experimental artifacts.

| Property | Specification | Critical Implication |

| CAS Number | 88585-86-8 | Unique identifier for verification. |

| Molecular Weight | 308.33 g/mol | Essential for Molarity (M) calculations. |

| Class | Coumarin (Methoxylated) | High lipophilicity; low aqueous solubility. |

| Chromophore | Conjugated π-system | Photosensitive. Degrades/isomerizes under UV/Vis light. |

| Lactone Ring | Cyclic ester | pH Sensitive. Hydrolyzes (ring-opening) in alkaline buffers (pH > 8.0). |

Expert Insight: The most common failure mode with coumarins is not chemical degradation, but micro-precipitation . This compound may appear soluble in 100% DMSO, but upon rapid dilution into culture media (e.g., DMEM), it can form invisible micro-crystals that skew IC₅₀ data.

Solvent Selection Strategy

We prioritize Dimethyl Sulfoxide (DMSO) over Ethanol for this compound due to its higher boiling point (preventing evaporation-induced concentration changes) and superior solubilizing capacity for coumarins.

-

Primary Solvent: Anhydrous DMSO (Cell Culture Grade, ≥99.9%).

-

Secondary Solvent: Ethanol (Absolute).[1] Note: Use only if DMSO is incompatible with specific downstream targets, but be wary of rapid evaporation.

-

Avoid: Water, PBS, or Tris buffers for stock preparation.

Protocol: Stock Solution Preparation (10 mM)

Objective: Prepare 1 mL of a 10 mM this compound stock solution.

Reagents & Equipment

-

This compound powder (Store at -20°C, desiccated).

-

DMSO (Anhydrous, sterile-filtered).

-

Amber glass vials (Borosilicate, screw cap with PTFE liner). Do not use plastic microfuge tubes for long-term storage as coumarins can leach into plastics.

-

Analytical balance (Readability 0.01 mg).

Step-by-Step Workflow

-

Equilibration: Remove the this compound vial from the freezer and allow it to warm to room temperature (approx. 20 mins) before opening.

-

Why? Opening a cold vial causes condensation to form on the hygroscopic powder, initiating hydrolysis.

-

-

Weighing: Weigh approximately 3.1 mg of this compound into an amber glass vial. Record the exact mass (e.g.,

mg). -

Calculation: Calculate the required volume of DMSO (

) to achieve 10 mM concentration.-

Example: For 3.14 mg:

.

-

-

Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at room temperature for 2 minutes.

-

Visual QC: Inspect against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete solvation.

Visual Workflow: Stock Preparation

Figure 1: Critical path for preparing stable this compound stock solutions. Note the mandatory QC step before storage.

Protocol: Working Solutions & Serial Dilution

Core Constraint: The final concentration of DMSO in the cell culture well must generally be ≤ 0.5% (v/v) (and ideally ≤ 0.1%) to avoid solvent cytotoxicity artifacts.

Dilution Strategy (The "Intermediate Step")

Directly pipetting 1 µL of stock into 1 mL of media often causes precipitation due to the rapid polarity shift. We recommend an Intermediate Dilution Step using media or PBS.

Scenario: Target final assay concentration of 10 µM .

-

Stock: 10 mM this compound in DMSO.

-

Intermediate (100x): Dilute 10 µL of Stock into 990 µL of culture media (pre-warmed).

-

Final (1x): Add 10 µL of the Intermediate solution to 90 µL of cells/media in the well.

-

Result: 10 µM this compound in 0.1% DMSO.

-

Serial Dilution Table (Example)

| Step | Source Solution | Volume Source (µL) | Volume Diluent (Media) (µL) | Final Conc. | DMSO % |

| 1 | 10 mM Stock | 20 | 1980 | 100 µM | 1.0% |

| 2 | 100 µM Soln | 200 | 1800 | 10 µM | 0.1% |

| 3 | 10 µM Soln | 200 | 1800 | 1 µM | 0.01% |

| 4 | 1 µM Soln | 200 | 1800 | 0.1 µM | 0.001% |

Note: If Step 1 (100 µM) shows precipitation, perform the intermediate dilution using sterile PBS or serum-free media, as serum proteins can sometimes interact with coumarins.

Visual Workflow: Serial Dilution Logic

Figure 2: Dilution cascade emphasizing the critical transition from 100% organic solvent to aqueous media.

Quality Control & Stability

To ensure Trustworthiness of your data, implement these checks:

-

The "Crash" Test: Before treating valuable cells, prepare a dummy tube of your highest concentration (e.g., 100 µM) in media. Incubate at 37°C for 2 hours. Centrifuge at high speed (10,000 x g). Measure the absorbance of the supernatant. If it drops significantly compared to time-zero, your compound has precipitated or bound to the plastic.

-

Storage:

-

Stock (10 mM): Stable for 6 months at -20°C if protected from light and moisture.

-

Working Soln: Prepare fresh. Coumarins can hydrolyze in aqueous media within 24 hours.

-

-

Light Protection: Always work under dimmed light or wrap tubes in aluminum foil. This compound can undergo photo-isomerization under standard lab fluorescent lighting.

References

-

PubChem. (2023). Mexoticin (Isomer) Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Shao, J., et al. (2016). Warfarin and coumarin-like Murraya paniculata extract down-regulate EpCAM-mediated cell adhesion.[3] Scientific Reports, 6, 30549. (Context on Murraya coumarin bioactivity).

-

Adler, S. et al. (2011). Sensitivity of Trypanosoma cruzi to solvents: DMSO vs Ethanol.[4] PMC - NIH. Retrieved from [Link] (Grounding for Solvent Toxicity limits).

Sources

- 1. academicjournals.org [academicjournals.org]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing Isomexoticin Extraction

Topic: High-Yield Extraction & Isolation of Isomexoticin from Murraya paniculata Document ID: ISO-EXT-042 Status: Active Maintainer: Senior Application Scientist, Phytochemistry Division

Executive Summary & Chemical Context

This compound is a methoxylated coumarin derivative primarily isolated from the leaves and twigs of Murraya paniculata (Orange Jasmine) and Murraya exotica. Like its isomer mexoticin and related compounds (murrangatin, phebalosin), it possesses a lactone ring structure that dictates its stability profile.

Critical Technical Alert: The most common cause of yield loss for this class of compounds is lactone ring hydrolysis due to alkaline conditions or excessive thermal stress, and co-extraction of lipophilic waxes which complicates purification.

This guide replaces generic extraction protocols with an optimized workflow based on specific phytochemical behaviors of Murraya coumarins.

Core Extraction Protocol (Optimized)

Module A: Matrix Preparation & Pre-Treatment

Why this matters: Murraya leaves contain high levels of waxy lipids (cuticular waxes) that co-elute with coumarins, crashing column efficiency later.

-

Harvesting: Collect leaves at anthesis (flowering stage) for maximum secondary metabolite accumulation.

-

Drying: Shade dry at <40°C. Avoid sun drying to prevent UV-induced isomerization.

-

Comminution: Grind to 60 mesh .

-

Technical Note: <40 mesh results in incomplete solvent penetration; >80 mesh causes channeling in filtration and back-pressure in columns.

-

-

Defatting (Mandatory):

-

Solvent: n-Hexane or Petroleum Ether.

-

Ratio: 1:10 (w/v).

-

Duration: 2 hours (Maceration) or 30 min (Ultrasound).

-

Action: Discard the hexane filtrate (contains waxes/chlorophyll). Retain the solid residue (marc) for this compound extraction.

-

Module B: Ultrasound-Assisted Extraction (UAE)

Why this matters: Conventional Soxhlet extraction exposes coumarins to boiling temperatures for hours, risking thermal degradation. UAE utilizes acoustic cavitation to disrupt cell walls at lower temperatures.

Optimized Parameters:

| Parameter | Setting | Rationale |

|---|---|---|

| Solvent System | Ethanol 75-80% (aq) | Balances polarity for methoxylated coumarins while minimizing chlorophyll solubility. |

| Liquid-Solid Ratio | 20:1 to 25:1 (mL/g) | Ensures concentration gradient saturation is never reached. |

| Temperature | 55°C - 60°C | Optimal mass transfer without thermal degradation of the lactone ring. |

| Time | 45 - 55 mins | Equilibrium is typically reached by 45 mins; longer exposure extracts unwanted phenolics. |

| Frequency | 40 kHz | Standard frequency for plant cell disruption. |

Troubleshooting & FAQs

Category 1: Yield Issues

Q: My crude extract mass is high, but the this compound peak area on HPLC is low. Why? A: You likely have Matrix Interference . If you skipped the Defatting (Module A) step, your "yield" is inflated by lipids and waxes. This compound is a mid-polarity compound.

-

Fix: Re-dissolve your crude extract in 90% Methanol and partition against n-Hexane. The this compound will stay in the Methanol phase; lipids will move to Hexane.

Q: I am observing a "ghost peak" or split peak near this compound. Is it degrading? A: This often indicates Lactone Ring Opening or Isomerization . Coumarins are sensitive to pH. If your extraction solvent was slightly alkaline (or if you used basic water), the lactone ring opens to form a coumarinate salt.

-

Fix: Ensure extraction solvent pH is neutral (6.5–7.0). If the ring has opened, acidifying the solution (pH 3-4) and heating gently (50°C) can sometimes re-close the ring (recyclization), though yield loss is inevitable.

Category 2: Purification Challenges

Q: The compound precipitates out of the HPLC column or causes high back-pressure. A: This is caused by Solubility Mismatch . this compound has limited solubility in pure water.

-

Fix: Ensure your mobile phase never exceeds 50% water during isocratic holds. For gradient elution, ensure the starting condition is at least 10-15% organic modifier (Acetonitrile/Methanol).

Visual Workflows

Workflow 1: Optimized Extraction Logic

Caption: Figure 1. Step-by-step extraction workflow emphasizing the critical defatting stage to remove lipophilic interferences prior to coumarin isolation.

Workflow 2: Troubleshooting Logic Tree

Caption: Figure 2. Diagnostic logic for identifying the root cause of low yield, distinguishing between physical extraction limits and chemical degradation.

References

-

Extraction Process Optimiz

-

Title: Extraction process optimization of Murraya koenigii leaf extracts and antioxidant properties.[1][2]

-

Source: Journal of Food Science and Technology (2019).[2]

- Relevance: Establishes the baseline for solvent polarity (Ethanol/Methanol) and time parameters for Murraya leaf extraction.

-

URL:[Link]

-

-

Coumarin Isolation

-

Ultrasonic Optimiz

-

Advanced Purific

- Title: Preparative isolation and purification of hainanmurpanin, meranzin, and phebalosin from leaves of Murraya exotica L.

- Source: Journal of Separ

- Relevance: Advanced protocol for separating closely related coumarin isomers if silica gel fails.

-

URL:[Link]

Sources

- 1. Extraction process optimization of Murraya koenigii leaf extracts and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Extraction process optimization of Murraya koenigii leaf extracts and antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 5. oaj.fupress.net [oaj.fupress.net]

- 6. researchgate.net [researchgate.net]

Troubleshooting Isomexoticin solubility issues in aqueous media

Welcome to the technical support center for Isomexoticin. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in aqueous media. Our goal is to provide you with the expertise and practical guidance necessary to ensure the success and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding this compound's solubility.

Q1: What is this compound and why is it poorly soluble in aqueous solutions?

This compound is a novel synthetic small molecule inhibitor of the XYZ pathway, showing significant promise in preclinical oncology models. Structurally, it is a highly planar, hydrophobic molecule with a high melting point, characteristics that contribute to its low aqueous solubility.[1] The energy required to break its stable crystal lattice structure and solvate the molecule in water is high, leading to precipitation in aqueous buffers and cell culture media.[1][2] This poor solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR) in biological assays.[3][4]

Q2: What is the recommended solvent for preparing a primary stock solution of this compound?

For initial stock solutions, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent.[5][6] DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, making it ideal for creating high-concentration stock solutions (e.g., 10-50 mM).[5][7] It is critical to use a fresh, anhydrous grade of DMSO, as contaminating moisture can reduce the solubility of the compound or promote degradation over time.[6]

Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?

The final concentration of DMSO in your assay is a critical parameter. While some robust cell lines can tolerate up to 1% DMSO, a general rule of thumb is to keep the final concentration at or below 0.5% to avoid cytotoxicity and other off-target effects.[8] Primary cells are often more sensitive and may require final DMSO concentrations below 0.1%.[8] It is imperative to perform a DMSO dose-response curve to determine the maximum non-toxic concentration for your specific cell type and assay duration.[5] Always include a vehicle control (media with the same final DMSO concentration as your test samples) in your experiments.[9]

Q4: My this compound precipitates when I dilute my DMSO stock into my aqueous buffer/media. What is happening?

This is a common phenomenon known as "solvent-shifting" precipitation. When a concentrated DMSO stock is diluted into an aqueous medium, the solvent environment rapidly changes from one where this compound is highly soluble (DMSO) to one where it is not (water). This can cause the compound to crash out of solution if its concentration exceeds its thermodynamic solubility limit in the final aqueous environment.[5][6] The following sections provide detailed strategies to overcome this issue.

Part 2: Troubleshooting Guides & Protocols

This section provides in-depth, step-by-step guidance for resolving specific solubility problems.

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Media

Underlying Cause: The primary reason for immediate precipitation is exceeding the kinetic or thermodynamic solubility of this compound in the final aqueous medium. The method of dilution can significantly impact this outcome.[4]

Solution A: Optimize the Dilution Method

A stepwise dilution process can prevent the compound from precipitating.[9] Instead of a single large dilution, perform serial dilutions.

-

Prepare your initial high-concentration stock of this compound in 100% DMSO (e.g., 20 mM).

-

Perform your serial dilutions in 100% DMSO to create intermediate stocks.[4][6] For example, to get to a 20 µM final concentration with a 1:1000 final dilution, you would first prepare a 20 mM stock in DMSO.

-

For the final step, add a small volume of the appropriate DMSO stock directly to your pre-warmed aqueous buffer or cell culture medium, vortexing or mixing immediately and vigorously.[5][10] This rapid dispersion helps to keep the local concentration from exceeding the solubility limit.

Solution B: Lower the Final Assay Concentration

It may be that the intended final concentration is simply too high for this compound's aqueous solubility.

-

Initial Test: Prepare a series of dilutions of your this compound DMSO stock into your final aqueous buffer (e.g., 100 µM, 50 µM, 20 µM, 10 µM, 1 µM).

-

Visual Inspection: Let the solutions sit at the assay temperature (e.g., 37°C) for a period equivalent to your experiment's duration. Visually inspect for any signs of precipitation (cloudiness, particles).

-

Concentration Adjustment: If precipitation is observed at your desired concentration, consider lowering the test concentration to the highest concentration that remained clear.[4] Low solubility can often lead to erroneous IC50 values because the apparent concentration is not the actual amount of compound in solution.[4]

Issue 2: Compound Appears Soluble Initially, but Assay Results are Inconsistent

Underlying Cause: Even without visible precipitation, this compound may be forming small, non-visible aggregates or nano-precipitates in the aqueous medium. These aggregates can lead to erratic results, false positives/negatives, and poor reproducibility.[3][4]

Solution A: Employ Solubility-Enhancing Excipients

Excipients are pharmacologically inactive substances that can be used to improve the solubility of a primary compound.[11]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12] They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that has significantly improved aqueous solubility.[13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in research.[5]

-

Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 20-40% w/v) in your desired aqueous buffer or water.

-

Prepare Compound Stock: Dissolve this compound in a minimal amount of a suitable organic solvent like DMSO or ethanol to a high concentration.[5]

-

Complexation: While vigorously vortexing the HP-β-CD solution, slowly add the concentrated this compound stock solution dropwise.

-

Incubation: Incubate the mixture for at least 1 hour at room temperature with continuous agitation to allow for complex formation.

-

Application: Use this this compound-CD complex solution for your final dilutions into the assay medium. The molar ratio of HP-β-CD to this compound may need to be optimized (e.g., starting at 5:1 or 10:1).

Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles in aqueous solutions.[5] Hydrophobic compounds can partition into the core of these micelles, increasing their apparent solubility. This is particularly useful for enzyme assays but must be used with caution in cell-based assays due to potential toxicity.[15]

Solution B: Adjusting Buffer pH

For ionizable compounds, adjusting the pH of the buffer can dramatically impact solubility.[16][17] If this compound has an ionizable group (e.g., a carboxylic acid or an amine), its solubility will be pH-dependent.

-

Identify pKa: Determine the pKa of this compound's ionizable group(s) (experimentally or via in silico prediction).

-

Prepare Buffers: Prepare a series of buffers with pH values spanning the pKa (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0). Ensure the buffer species itself does not interact with the compound.[18][19]

-

Measure Solubility: Add an excess of solid this compound to each buffer. Shake at a constant temperature for 24-48 hours to reach equilibrium.

-

Quantify: Centrifuge the samples to pellet the undissolved solid, then quantify the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

-

Analysis: Plot solubility versus pH to identify the optimal pH range for your experiments. For an acidic compound, solubility will increase as the pH rises above the pKa. For a basic compound, solubility will increase as the pH falls below the pKa.[17]

Part 3: Data Summary & Visualization

Recommended Starting Concentrations for Solubility Enhancers

The following table provides suggested starting points for common solvents and excipients. It is crucial to validate the compatibility and lack of toxicity of these agents in your specific assay system.[5]

| Excipient/Co-Solvent | Stock Concentration | Recommended Final Assay Conc. (v/v or w/v) | Key Considerations |

| DMSO | 100% | ≤ 0.5% (cell-based), ≤ 2% (in vivo) | Vehicle control is mandatory.[8][9] |

| Ethanol | 100% | ≤ 1% | Can be used as a co-solvent.[5] |

| PEG 300 | 50% in Ethanol | ≤ 1% | Often used in combination with other solvents.[5] |

| Tween® 80 | 10% (w/v) aq. | 0.01 - 0.1% | Can form micelles; check for assay interference.[5] |

| HP-β-Cyclodextrin | 20-40% (w/v) aq. | Molar ratio dependent | Forms inclusion complexes.[5][12] |

Experimental Workflows

Troubleshooting Decision Tree

This diagram outlines a logical workflow for addressing this compound solubility issues.

Caption: A step-by-step decision tree for troubleshooting this compound solubility.

Cyclodextrin Complexation Workflow

This diagram illustrates the process of using cyclodextrins to enhance solubility.

Caption: Workflow for preparing an this compound-Cyclodextrin inclusion complex.

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Pharmaceutical Investigation, 42(3), 149-168. Available from: [Link]

-

Faridi, H. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. Available from: [Link]

-

DMSO usage in cell culture. (2023). LifeTein. Available from: [Link]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. Available from: [Link]

-

Kawabata, Y., Wada, K., Nakatani, M., Yamada, S., & Onogawa, S. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(21), 7698–7711. Available from: [Link]

-

Nagy, B., et al. (2023). Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs. Pharmaceutics, 15(4), 1215. Available from: [Link]

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available from: [Link]

-

Kumar, S., & Singh, A. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Pharmaceutical Research, 12(4), 123-135. Available from: [Link]

-

Jacob, S., & Nair, A. B. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmaceutical Sciences and Research, 10(9), 2333-2339. Available from: [Link]

-

Al-Sanea, M. M., & Al-Bishri, W. S. (2023). Discovery solubility measurement and assessment of small molecules with drug development in mind. Journal of Molecular Structure, 1285, 135451. Available from: [Link]

-

5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. Available from: [Link]

-

BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (2023). Drug Development & Delivery. Available from: [Link]

-

Patil, S. K., Wagh, K. S., & Parik, V. B. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-8. Available from: [Link]

-

Leeson, P. D. (2017). Improvement in aqueous solubility achieved via small molecular changes. Bioorganic & Medicinal Chemistry, 25(23), 6146-6157. Available from: [Link]

-

The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. (2022). Sciforum. Available from: [Link]

-

Davis, M. E., & Brewster, M. E. (2004). Cyclodextrins as pharmaceutical solubilizers. Nature Reviews Drug Discovery, 3(12), 1023-1035. Available from: [Link]

-

GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Available from: [Link]

-

Saokham, P., & Loftsson, T. (2023). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Pharmaceutics, 15(11), 2533. Available from: [Link]

-

Iga, K., et al. (1996). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. Chemical & Pharmaceutical Bulletin, 44(2), 399-405. Available from: [Link]

-

How to tackle compound solubility issue. (2022). Reddit. Available from: [Link]

-

Qian, F., et al. (2023). Effect of Buffer pH and Concentration on the Dissolution Rates of Sodium Indomethacin-Copovidone and Indomethacin-Copovidone Amorphous Solid Dispersions. Molecular Pharmaceutics, 20(12), 6245-6256. Available from: [Link]

-

Sharma, D., & Saini, S. (2018). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 8(2), 89-96. Available from: [Link]

-

Williams, L. (2014). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. Dissolution Technologies, 21(3), 6-11. Available from: [Link]

-

The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 7. wjbphs.com [wjbphs.com]

- 8. lifetein.com [lifetein.com]

- 9. medchemexpress.cn [medchemexpress.cn]

- 10. selleckchem.com [selleckchem.com]

- 11. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. Cyclodextrins as pharmaceutical solubilizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmaexcipients.com [pharmaexcipients.com]

- 15. researchgate.net [researchgate.net]

- 16. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 17. ajptonline.com [ajptonline.com]

- 18. researchgate.net [researchgate.net]

- 19. dissolutiontech.com [dissolutiontech.com]

Advanced Chromatography Support: Isomexoticin Mobile Phase Optimization

Doc ID: TECH-ISO-004 | Version: 2.1 | Last Updated: 2025-10-15 Department: Application Science & Method Development[1]

Executive Summary & Compound Profile

Isomexoticin (CAS: 88585-86-8) is a bioactive coumarin isolated from Murraya exotica (Orange Jasmine).[1] In analytical workflows, the primary challenge is not retention, but selectivity . This compound frequently co-elutes with its structural isomers (e.g., Mexoticin) and other analogs like Murrangatin due to nearly identical hydrophobicity profiles on standard C18 phases.[1]

This guide moves beyond generic "textbook" HPLC conditions. It focuses on manipulating the mobile phase chemistry to alter the solvation shell around the coumarin backbone, thereby maximizing resolution (

Critical Decision Matrix: Mobile Phase Selection

The choice of organic modifier is the single most impactful variable for this compound separation. Do not default to Acetonitrile without analyzing your specific separation goals.[1]

Diagram 1: Mobile Phase Selection Logic

Caption: Decision tree for selecting the optimal organic modifier and additive based on specific chromatographic challenges (Isomer resolution vs. Speed).

Technical FAQs & Troubleshooting

Q1: I am seeing a "shoulder" on my this compound peak. Is this column degradation or chemistry?

Diagnosis: This is likely an isomer separation issue , not column failure. This compound often co-exists with Mexoticin.[1] On a standard C18 column with Acetonitrile, these two compounds may have a selectivity factor (

The Fix: Switch from Acetonitrile to Methanol .

-

Scientific Rationale: Acetonitrile is an aprotic solvent (dipole-dipole interactions only).[1] Methanol is protic and can form hydrogen bonds with the oxygen atoms in the coumarin ring and the methoxy substituents. Since this compound and Mexoticin differ in the position of these substituents, Methanol "feels" this difference more acutely than Acetonitrile, often increasing

to

Q2: Why is peak tailing persisting despite using a new column?

Diagnosis: Secondary silanol interactions. Coumarins contain carbonyl and ether oxygens that can act as weak Lewis bases, interacting with residual silanols on the silica surface.

The Fix:

-

Ensure pH < 3.5: Use 0.1% Formic Acid or 10mM Ammonium Formate (adjusted to pH 3.0).[1] This suppresses the ionization of surface silanols (Si-O⁻

Si-OH), preventing cation-exchange interactions.[1] -

Increase Ionic Strength: If using LC-UV, switch to 20mM Phosphate buffer. The cation (Na⁺ or K⁺) effectively "masks" any remaining active silanols.

Q3: My retention times are drifting. How do I stabilize the method?

Diagnosis: Coumarins can be sensitive to "column equilibration hysteresis," especially when using Methanol gradients which generate significant heat of mixing.

The Fix:

-

Thermostat Control: Set column oven to 35°C or 40°C . Do not run at ambient temperature.

-

Re-equilibration: Ensure your post-run equilibration time is at least 5 column volumes . For a 150mm x 4.6mm column, this is

minutes at 1.0 mL/min.[1]

Optimized Gradient Protocol

This protocol is designed for the separation of this compound from a crude Murraya exotica extract.

System Suitability Requirement: Resolution (

Method Parameters

| Parameter | Specification | Notes |

| Column | Phenyl-Hexyl or C18 (High Carbon Load) | Phenyl-Hexyl provides unique |

| Dimensions | 150 x 4.6 mm, 3.5 µm or 5 µm | Standard analytical scale.[1] |

| Mobile Phase A | Water + 0.1% Formic Acid | Acid required for peak shape.[1] |

| Mobile Phase B | Methanol + 0.1% Formic Acid | MeOH preferred for isomer selectivity.[1] |

| Flow Rate | 1.0 mL/min | Adjust for column ID (e.g., 0.3 mL/min for 2.1mm ID). |

| Temperature | 30°C | Constant temperature is critical.[1] |

| Detection | UV @ 320 nm | Max absorption for coumarin backbone.[1] |

Gradient Table

| Time (min) | % Mobile Phase B | Event | Mechanism |

| 0.0 | 10% | Injection | Focus analytes at column head.[1] |

| 2.0 | 10% | Isocratic Hold | Elute highly polar matrix interferents. |

| 20.0 | 70% | Linear Ramp | Critical Separation Window. Shallow gradient (3.3%/min) maximizes resolution.[1] |

| 22.0 | 95% | Wash | Elute hydrophobic terpenes/sterols. |

| 25.0 | 95% | Hold | Ensure column is clean.[1] |

| 25.1 | 10% | Step Down | Return to initial conditions.[1] |

| 32.0 | 10% | Re-equilibration | Prepare for next injection.[1] |

Advanced Troubleshooting Logic (Process Flow)

Use this flow to diagnose resolution failures during method development.

Diagram 2: Resolution Troubleshooting Flow

Caption: Logical workflow for diagnosing and fixing resolution issues between this compound and its isomers.

References

-

Separation of Coumarins from Murraya exotica

-

Zhang, L., et al. (2010).[1] "Isolation and purification of flavones from Murraya exotica L. by high-speed counter-current chromatography." Journal of Separation Science.

-

Source:

-

-

General Coumarin HPLC Optimization

-

This compound Identification

-

BioCrick. (2024).[1] "this compound Product Datasheet & Chemical Properties."

-

Source:

-

-

Pharmacokinetics and Detection

-

Wang, Y., et al. (2013).[1] "High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds." Pharmacognosy Magazine.

-

Source:

-

Sources

Validation & Comparative

A Comparative Guide to EpCAM Regulation: The Established Anticoagulant Warfarin vs. the Hypothetical Small Molecule Inhibitor Isomexoticin

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cancer therapeutics, the Epithelial Cell Adhesion Molecule (EpCAM) has emerged as a compelling target.[1][2][3] Overexpressed in a multitude of carcinomas, EpCAM is not merely a passive surface marker but an active participant in cell signaling, proliferation, and migration.[1][2] This guide provides a comparative analysis of two distinct pharmacological agents and their impact on EpCAM regulation: warfarin, a long-established anticoagulant with observed anti-cancer properties, and "Isomexoticin," a conceptualized next-generation small molecule inhibitor designed for direct and specific modulation of the EpCAM signaling pathway.

While warfarin's effects on EpCAM are beginning to be elucidated through experimental data, this compound serves as a forward-looking paradigm for a targeted therapeutic strategy. This document will delve into the known and the potential, offering a scientifically grounded comparison to inform future research and drug development endeavors.

The Central Role of EpCAM in Oncology

EpCAM, a 40 kDa transmembrane glycoprotein, plays a multifaceted role in both normal epithelial tissues and in carcinogenesis.[4] In healthy epithelia, it is involved in cell-cell adhesion. However, in the context of cancer, its overexpression is often correlated with advanced disease and poor prognosis.[3] The oncogenic potential of EpCAM is linked to its ability to be cleaved, releasing an intracellular domain (EpICD) that translocates to the nucleus and modulates gene transcription, driving proliferation and maintaining a cancer stem cell-like phenotype.[3]

EpCAM Signaling Pathway

The signaling cascade initiated by EpCAM is a critical driver of its oncogenic functions. Regulated intramembrane proteolysis (RIP) of EpCAM by enzymes such as ADAM17 and γ-secretase is a key event.[5][6] This releases the EpICD, which then forms a complex with other proteins to influence downstream gene expression.

Caption: Simplified EpCAM signaling pathway initiated by proteolytic cleavage.

Warfarin: An Incidental Modulator of Cancer Biology

Warfarin, a widely used anticoagulant, has long been observed to have potential anti-cancer effects. While its primary mechanism of action is the inhibition of vitamin K epoxide reductase, leading to decreased synthesis of clotting factors, its impact on cancer cells is thought to be more complex and not solely dependent on its anticoagulant properties.

Recent studies have begun to explore the direct effects of warfarin on cancer cell adhesion and signaling molecules. Experimental evidence has shown that warfarin can down-regulate the expression of EpCAM on the surface of human colon cancer cells (HCT-116) in a dose-dependent manner. This effect was observed at concentrations that did not significantly affect cell viability, suggesting a specific modulatory role on EpCAM expression.

The precise mechanism by which warfarin influences EpCAM expression is still under investigation. It is hypothesized that warfarin may interfere with signaling pathways that regulate EpCAM gene transcription or protein stability.

This compound: A Conceptual Direct Inhibitor of EpCAM Signaling

In contrast to the incidental anti-cancer effects of warfarin, "this compound" represents a hypothetical small molecule inhibitor specifically designed to target the EpCAM signaling pathway. The development of such a molecule would be guided by a deep understanding of EpCAM's structure and function, aiming for high potency and selectivity.

The primary mechanism of action for a molecule like this compound would likely be the direct inhibition of one of the key enzymes responsible for EpCAM cleavage, such as ADAM17 or γ-secretase.[5][6] By preventing the release of the oncogenic EpICD fragment, this compound would effectively shut down the downstream signaling cascade that promotes tumor growth and survival.

Alternative strategies for a small molecule inhibitor could involve disrupting the interaction of EpICD with its nuclear binding partners or promoting the degradation of the EpCAM protein.

Comparative Analysis: Warfarin vs. This compound

| Feature | Warfarin | This compound (Hypothetical) |

| Primary Target | Vitamin K epoxide reductase | EpCAM signaling pathway (e.g., ADAM17, γ-secretase) |

| Mechanism on EpCAM | Indirect modulation of EpCAM expression (down-regulation) | Direct inhibition of EpCAM cleavage and downstream signaling |

| Specificity for EpCAM | Low; broad biological effects | High; designed for specific target engagement |

| Therapeutic Approach | Repurposing of an existing drug | Targeted drug design |

| Potential Advantages | Readily available, known safety profile | High potency, reduced off-target effects |